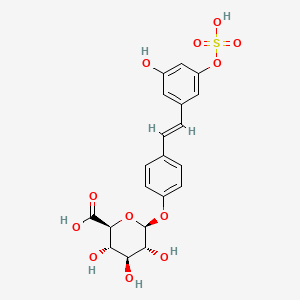
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-((E)-3-hydroxy-5-(sulfooxy)styryl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Resveratrol 3-Sulfate-4’-glucuronide is a metabolite of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. The metabolite Resveratrol 3-Sulfate-4’-glucuronide is formed through the processes of sulfation and glucuronidation, which enhance the solubility and excretion of resveratrol in the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol 3-Sulfate-4’-glucuronide typically involves the selective protection and deprotection of hydroxyl groups on the resveratrol molecule. One common method includes the use of chemical or enzymatic hydrolyses to obtain the required diesters from resveratrol triesters. Subsequent glucuronidation using the trichloroacetimidate procedure, followed by mild hydrolysis, yields the desired product . Another approach involves the use of regiospecifically silylated derivatives or enzymatic transesterification .
Industrial Production Methods
Industrial production of Resveratrol 3-Sulfate-4’-glucuronide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of specific enzymes or chemical reagents to facilitate the selective modification of resveratrol. The process may also involve purification steps such as preparative high-performance liquid chromatography (HPLC) to isolate the desired compound .
化学反应分析
Types of Reactions
Resveratrol 3-Sulfate-4’-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the sulfate or glucuronide groups.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Resveratrol 3-Sulfate-4’-glucuronide. These products can have different biological activities and properties compared to the parent compound .
科学研究应用
Chemistry: The compound is used as a model to study the metabolism and biotransformation of polyphenolic compounds.
Biology: It is investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound is explored for its use in nutraceuticals and functional foods due to its health-promoting properties
作用机制
The mechanism of action of Resveratrol 3-Sulfate-4’-glucuronide involves its interaction with various molecular targets and pathways. It is known to activate the peroxisome proliferator-activated receptor γ coactivator (PGC1α) through nicotinamide dinucleotide (NAD)-dependent deacetylase sirtuin-1 (SIRT1), leading to improved insulin sensitivity and mitochondrial biogenesis . Additionally, it exhibits anti-inflammatory activity by counteracting inflammatory challenges in macrophages .
相似化合物的比较
Similar Compounds
Similar compounds to Resveratrol 3-Sulfate-4’-glucuronide include:
- Resveratrol-4’-glucuronide
- Resveratrol-3-glucuronide
- Resveratrol-3-sulfate
- Dihydroresveratrol
Uniqueness
Resveratrol 3-Sulfate-4’-glucuronide is unique due to its dual modification with both sulfate and glucuronide groups, which enhances its solubility and excretion. This dual modification also influences its biological activity and potential therapeutic effects, making it distinct from other resveratrol metabolites .
属性
分子式 |
C20H20O12S |
|---|---|
分子量 |
484.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20O12S/c21-12-7-11(8-14(9-12)32-33(27,28)29)2-1-10-3-5-13(6-4-10)30-20-17(24)15(22)16(23)18(31-20)19(25)26/h1-9,15-18,20-24H,(H,25,26)(H,27,28,29)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 |
InChI 键 |
ZHTVMOZPBFOELE-OTPOQTMVSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


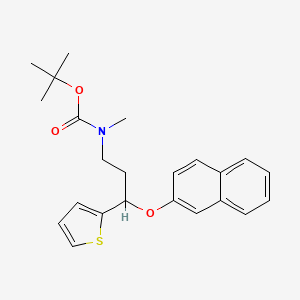


![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
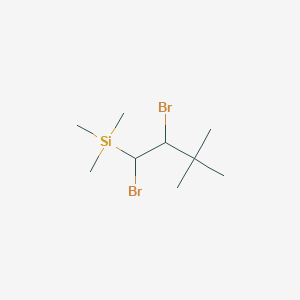
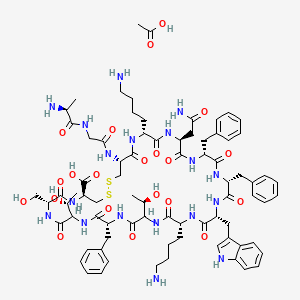
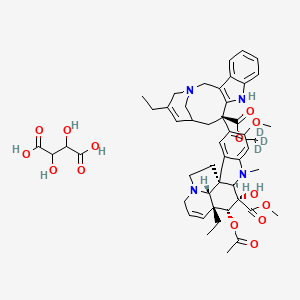

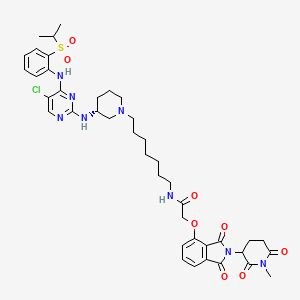


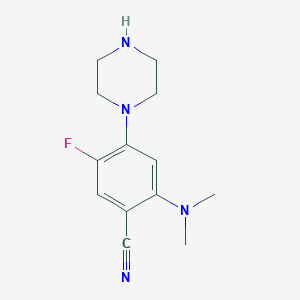
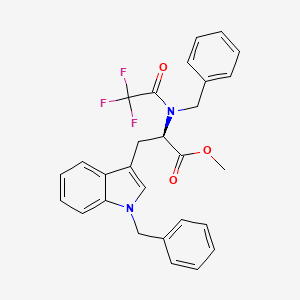
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)
